molecular formula C21H28ClNO2 B14547286 4-[4-(2-Benzylphenoxy)butyl]morpholine;hydrochloride CAS No. 62232-48-8

4-[4-(2-Benzylphenoxy)butyl]morpholine;hydrochloride

Cat. No.: B14547286
CAS No.: 62232-48-8
M. Wt: 361.9 g/mol
InChI Key: BIFCDDYRVLTFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-Benzylphenoxy)butyl]morpholine;hydrochloride is a chemical compound that features a morpholine ring substituted with a 2-benzylphenoxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Benzylphenoxy)butyl]morpholine;hydrochloride typically involves the reaction of morpholine with 4-(2-benzylphenoxy)butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. The final product is typically isolated as a hydrochloride salt to improve its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Benzylphenoxy)butyl]morpholine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the benzyl group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons or reduced aromatic rings.

    Substitution: Formation of N-alkyl or N-acyl derivatives of the morpholine ring.

Scientific Research Applications

4-[4-(2-Benzylphenoxy)butyl]morpholine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-(2-Benzylphenoxy)butyl]morpholine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(4-Morpholinyl)butyl]morpholine:

    2-Benzylphenol: Shares the benzylphenoxy moiety and is used in various chemical syntheses.

    Morpholine: The parent compound, widely used in organic synthesis and industrial applications.

Uniqueness

4-[4-(2-Benzylphenoxy)butyl]morpholine;hydrochloride is unique due to the combination of the morpholine ring and the benzylphenoxybutyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

62232-48-8

Molecular Formula

C21H28ClNO2

Molecular Weight

361.9 g/mol

IUPAC Name

4-[4-(2-benzylphenoxy)butyl]morpholine;hydrochloride

InChI

InChI=1S/C21H27NO2.ClH/c1-2-8-19(9-3-1)18-20-10-4-5-11-21(20)24-15-7-6-12-22-13-16-23-17-14-22;/h1-5,8-11H,6-7,12-18H2;1H

InChI Key

BIFCDDYRVLTFPO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCCOC2=CC=CC=C2CC3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.